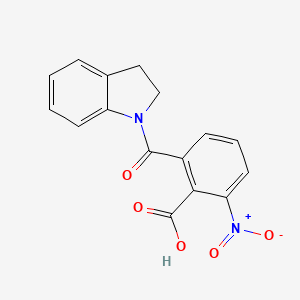
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a benzoic acid moiety substituted with a nitro group and an indole ring, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Attachment of the Benzoic Acid Moiety: The indole derivative is then reacted with a benzoic acid derivative, such as 6-nitrobenzoic acid, under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-aminobenzoic acid.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoic acid: Similar structure but lacks the nitro group.
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a benzoic acid moiety.
Uniqueness
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-nitrobenzoic acid is unique due to the presence of both the indole ring and the nitro-substituted benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
299949-25-0 |
|---|---|
Molecular Formula |
C16H12N2O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)-6-nitrobenzoic acid |
InChI |
InChI=1S/C16H12N2O5/c19-15(17-9-8-10-4-1-2-6-12(10)17)11-5-3-7-13(18(22)23)14(11)16(20)21/h1-7H,8-9H2,(H,20,21) |
InChI Key |
HENQTGFJMJKQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


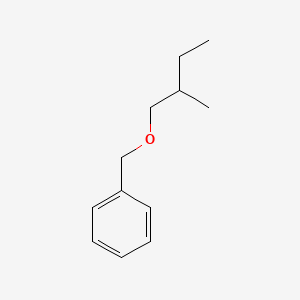
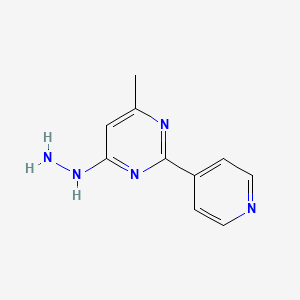
![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)
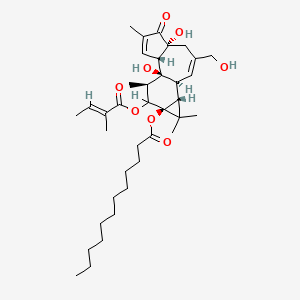
![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)

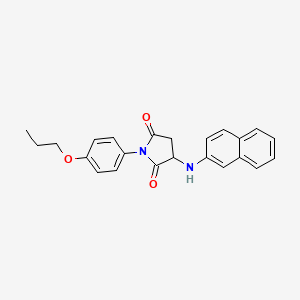
![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)

![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)
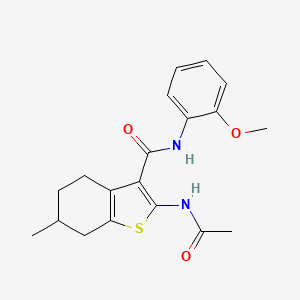
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)
